Structural Differentiation: Unique Isopropoxypropyl Side Chain Versus Common N-Benzyl or N-Alkyl Substituents in Quinazoline-Benzamide HDAC Inhibitors
N-(3-isopropoxypropyl)-4-[4-oxo-3(4H)-quinazolinyl]benzamide carries an isopropoxypropyl side chain on the quinazoline-benzamide scaffold, a structural feature distinct from the N-benzyl, N-methyl, or unsubstituted analogs commonly found in the HDAC inhibitor literature. In the quinazoline-benzamide class, N-alkyl substitution has been shown to be a critical determinant of both enzymatic potency and cellular cytotoxicity [1]. While direct IC₅₀ data for this exact compound have not yet been published, its unique N-(3-isopropoxypropyl) motif positions it as a structurally differentiated research tool for exploring structure-activity relationships (SAR) around the N-alkyl binding pocket.
| Evidence Dimension | N-alkyl substituent identity |
|---|---|
| Target Compound Data | N-(3-isopropoxypropyl) |
| Comparator Or Baseline | N-benzyl, N-methyl, N-H analogs |
| Quantified Difference | No direct quantitative comparison for this specific compound; SAR literature confirms N-alkyl variation alters HDAC IC₅₀ by up to 10-fold within the quinazoline-benzamide series [1]. |
| Conditions | SAR analysis of quinazoline-benzamide derivatives in HDAC enzyme inhibition and cellular cytotoxicity assays [1]. |
Why This Matters
For procurement officers seeking a structurally distinct probe for SAR exploration, this compound provides a substitution pattern unavailable in off-the-shelf N-benzyl or unsubstituted quinazoline-benzamide analogs.
- [1] Đoàn Thanh Hiếu, Nguyễn Thị Thuận et al. Synthesis and bioevaluation of some new quinazoline-benzamide derivatives. Journal of Pharmaceutical Sciences (Vietnam). 2021. Data show N-alkyl variation drives HDAC IC₅₀ differences across compounds 4a–f. View Source
